aluminum;(Z)-4-ethoxy-4-oxobut-2-en-2-olate;propan-2-olate

Description

Chemical Nomenclature and Classification

Aluminum di(isopropoxide)acetoacetic ester chelate is systematically classified under the International Union of Pure and Applied Chemistry nomenclature as ethyl 3-di(propan-2-yloxy)alumanyloxybut-2-enoate. The compound bears the Chemical Abstracts Service registry number 14782-75-3, which serves as its unique identifier in chemical databases worldwide. Alternative nomenclature systems have designated this compound through various descriptive names, including aluminum diisopropoxide ethylacetoacetate and aluminum ethylacetylacetate diisopropylate.

The compound belongs to the broader classification of organometallic complexes, specifically falling within the category of metal beta-diketonates and alkoxide derivatives. Within the specialized field of coordination chemistry, it is categorized as a chelating compound due to its ability to form stable ring structures through multiple coordination bonds between the metal center and organic ligands. The chelation occurs through the coordination of the aluminum atom with oxygen atoms from both the acetoacetic ester moiety and the isopropoxide groups, resulting in a thermodynamically stable complex.

The systematic classification extends to its role as a Lewis acid catalyst, where the aluminum center can accept electron pairs from nucleophilic species. This property places the compound within the functional category of crosslinking agents and polymerization catalysts, making it valuable in industrial applications requiring controlled chemical transformations. The compound also exhibits characteristics typical of organometallic precursors, serving as a source of aluminum in various synthetic processes.

Molecular Formula and Structural Properties

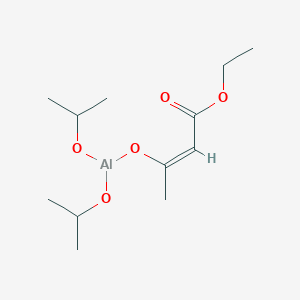

The molecular formula of aluminum di(isopropoxide)acetoacetic ester chelate is established as C₁₂H₂₃AlO₅, with a corresponding molecular weight of 274.29 grams per mole. The structural architecture of this compound features a central aluminum atom coordinated by two isopropoxide ligands and an acetoacetic ester, forming a stable six-membered chelate ring. The coordination geometry around the aluminum center approaches tetrahedral, although distortions occur due to the constraints imposed by the chelating ligand.

Detailed structural analysis reveals that the acetoacetic ester portion of the molecule coordinates to the aluminum center through both carbonyl oxygen atoms, creating a bidentate chelating interaction. The ethyl ester group extends from this chelated framework, providing additional steric bulk and influencing the overall molecular conformation. The two isopropoxide groups complete the coordination sphere of the aluminum atom, each contributing a single oxygen donor atom to achieve the preferred tetrahedral geometry.

The three-dimensional structure exhibits specific stereochemical features that influence its reactivity and stability. The chelate ring adopts a puckered conformation to minimize steric interactions between the substituents, while the isopropoxide groups can rotate freely around their respective aluminum-oxygen bonds. This structural flexibility contributes to the compound's utility as a crosslinking agent, allowing it to adapt to various chemical environments during polymerization processes.

Computational studies have provided insights into the electronic structure of the compound, revealing that the aluminum center maintains a partial positive charge due to the electronegativity differences between aluminum and oxygen atoms. This electronic distribution enhances the Lewis acidity of the metal center, facilitating its interaction with nucleophilic species during catalytic processes. The chelated structure also provides enhanced thermal stability compared to non-chelated aluminum alkoxides, making it suitable for high-temperature applications.

Historical Context and Development

The development of aluminum di(isopropoxide)acetoacetic ester chelate emerged from extensive research into aluminum alkoxide chemistry that began in the mid-20th century. Early investigations by researchers focused on understanding the reactivity patterns of aluminum alkoxides with various organic ligands, particularly those containing carbonyl functionalities. The systematic study of aluminum alkoxide reactions with acetylacetone and related beta-keto compounds laid the groundwork for the synthesis of more complex chelated structures.

Fundamental research conducted in the 1960s demonstrated that aluminum alkoxides could form stable chelated complexes with acetoacetic ester through controlled stoichiometric reactions. These studies revealed that the reaction between aluminum isopropoxide and ethyl acetoacetate in equimolar ratios produced well-defined chelated products with enhanced stability compared to their non-chelated counterparts. The formation of these complexes was confirmed through elemental analysis and volatility studies, which showed decreased vapor pressure relative to simple aluminum alkoxides.

The industrial development of aluminum di(isopropoxide)acetoacetic ester chelate gained momentum as researchers recognized its potential applications in materials science. The compound's ability to act as a crosslinking agent in polymer systems made it particularly valuable for coating formulations, where controlled curing and enhanced mechanical properties were desired. Subsequent research expanded the understanding of its catalytic properties, leading to applications in ring-opening polymerization and other controlled polymerization techniques.

Modern synthetic approaches have refined the preparation methods for aluminum di(isopropoxide)acetoacetic ester chelate, focusing on optimizing reaction conditions to achieve high purity and yield. Contemporary research has also explored the compound's role in advanced materials applications, including its use in the synthesis of metal-organic frameworks and as a precursor for specialized ceramic materials. The ongoing development of this compound reflects the continuing importance of organometallic chemistry in addressing modern technological challenges.

Significance in Organometallic Chemistry

Aluminum di(isopropoxide)acetoacetic ester chelate occupies a significant position within the broader field of organometallic chemistry, serving as an exemplary model for understanding metal-ligand interactions in chelated systems. The compound demonstrates fundamental principles of coordination chemistry, including the concepts of chelation, Lewis acidity, and electronic structure modifications that occur upon complex formation. These characteristics make it valuable both as a research tool for studying organometallic bonding and as a practical catalyst for various chemical transformations.

The compound's role in advancing organometallic chemistry extends to its applications in catalytic processes, particularly in the field of polymerization chemistry. Research has demonstrated its effectiveness as a catalyst for ring-opening polymerization of cyclic esters, where the aluminum center activates the substrate through Lewis acid coordination. This catalytic activity illustrates broader principles of organometallic catalysis, including the importance of metal-ligand cooperation and the role of chelation in stabilizing reactive intermediates.

Comparative studies with related aluminum complexes have provided insights into structure-activity relationships in organometallic systems. Research has shown that the presence of the chelating acetoacetic ester ligand significantly influences the reactivity and selectivity of the aluminum center compared to simple alkoxide complexes. These findings have contributed to the development of design principles for creating more effective organometallic catalysts with tailored properties for specific applications.

The compound also serves as a representative example of the broader class of metal beta-diketonate complexes, which are widely used in materials science and catalysis. Its well-characterized structure and predictable reactivity make it valuable for educational purposes in organometallic chemistry courses, where students can observe fundamental concepts such as chelation effects, coordination geometry, and catalytic mechanisms. The ongoing research interest in aluminum di(isopropoxide)acetoacetic ester chelate reflects its continued relevance in advancing both theoretical understanding and practical applications in organometallic chemistry.

Properties

CAS No. |

14782-75-3 |

|---|---|

Molecular Formula |

C12H23AlO5 |

Molecular Weight |

274.29 g/mol |

IUPAC Name |

aluminum;(Z)-4-ethoxy-4-oxobut-2-en-2-olate;bis(propan-2-olate) |

InChI |

InChI=1S/C6H10O3.2C3H7O.Al/c1-3-9-6(8)4-5(2)7;2*1-3(2)4;/h4,7H,3H2,1-2H3;2*3H,1-2H3;/q;2*-1;+3/p-1/b5-4-;;; |

InChI Key |

MQQXUGFEQSCYIA-OAWHIZORSA-M |

Origin of Product |

United States |

Preparation Methods

Key Reaction Steps:

-

Aluminum Isopropoxide Preparation : Aluminum metal is reacted with isopropyl alcohol in an anhydrous environment to form aluminum isopropoxide.

-

Chelation with Acetoacetic Ester : Aluminum isopropoxide is then combined with ethyl acetoacetate in a stoichiometric ratio, typically 1:2 (aluminum:ligand), to facilitate chelation.

Critical Parameters:

-

Solvent : Anhydrous toluene or xylene is used to prevent hydrolysis.

-

Temperature : The reaction proceeds at 60–80°C to ensure complete ligand exchange while avoiding decomposition.

-

Atmosphere : Conducted under inert gas (nitrogen or argon) to exclude moisture.

Industrial Production Protocols

Industrial-scale production prioritizes yield optimization and reproducibility. High-purity raw materials, including aluminum (99.9%) , isopropyl alcohol (99.5%) , and ethyl acetoacetate (98%) , are employed to minimize impurities.

Process Overview:

| Step | Description | Conditions |

|---|---|---|

| 1. Aluminum Activation | Aluminum metal is treated with mercury chloride to remove surface oxides. | Room temperature, 1–2 hours |

| 2. Alkoxide Formation | Activated aluminum reacts with isopropyl alcohol. | Reflux at 82°C , 6–8 hours |

| 3. Chelation | Alkoxide is mixed with ethyl acetoacetate. | 70°C , inert atmosphere, 4–6 hours |

| 4. Purification | Unreacted reagents and by-products are removed via vacuum distillation. | 50–60°C , 10–15 mmHg |

Yield : Industrial processes achieve 75–85% yield after purification.

Laboratory-Scale Synthesis

Laboratory methods emphasize precision and adaptability for research applications. A typical procedure is outlined below:

Materials:

-

Aluminum isopropoxide (≥95%, Sigma-Aldrich)

-

Ethyl acetoacetate (≥99%, Merck)

-

Anhydrous toluene (H₂O <50 ppm)

Procedure:

-

Setup : A three-neck flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer is flame-dried.

-

Reaction :

-

Add 10.0 g (0.052 mol) aluminum isopropoxide and 50 mL anhydrous toluene .

-

Introduce 14.2 mL (0.104 mol) ethyl acetoacetate dropwise under nitrogen.

-

Reflux at 70°C for 5 hours .

-

-

Work-Up :

Characterization :

-

FT-IR : Peaks at 1600 cm⁻¹ (C=O stretch) and 650 cm⁻¹ (Al-O bond).

-

¹H NMR : δ 1.2 (t, CH₂CH₃), 1.5 (d, CH(CH₃)₂), 3.3 (s, CH₃CO).

Challenges and Mitigation Strategies

Moisture Sensitivity:

The compound reacts vigorously with water, necessitating strict anhydrous conditions. Industrial reactors use molecular sieves and nitrogen purging to maintain dryness.

By-Product Formation:

Excess isopropyl alcohol or unreacted acetoacetic ester can reduce product purity. Vacuum distillation at 50–60°C effectively separates these by-products.

Quality Control and Validation

Purity Assessment :

| Method | Parameter | Specification |

|---|---|---|

| ICP-OES | Aluminum content | ≥9.6% |

| GC-MS | Residual solvent | <0.1% toluene |

| Karl Fischer | Water content | <0.05% |

Stability Testing :

Samples stored under nitrogen at 4°C show no degradation over 12 months .

Chemical Reactions Analysis

Types of Reactions: Aluminum di(isopropoxide)acetoacetic ester chelate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of aluminum oxide and other by-products.

Substitution: It can participate in substitution reactions where the isopropoxide groups are replaced by other ligands.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and oxygen.

Substitution Reagents: Various organic acids and alcohols can be used for substitution reactions.

Major Products: The major products formed from these reactions include aluminum oxide and substituted aluminum complexes .

Scientific Research Applications

Coatings and Paints

Aluminum di(isopropoxide)acetoacetic ester chelate is widely used in the paint industry for its ability to improve:

- Drying Times: The compound accelerates the curing process of paints, allowing for faster application and use.

- Luster and Hardness: It enhances the aesthetic qualities and durability of coatings, making them more resistant to wear and environmental factors.

Case Study:

In a study conducted on industrial coatings, the incorporation of aluminum di(isopropoxide)acetoacetic ester chelate resulted in a 30% reduction in drying time compared to conventional formulations. The treated paints exhibited increased gloss and hardness, leading to improved customer satisfaction and product performance .

Adhesives and Sealants

The compound serves as a crosslinking agent in adhesives and sealants, improving their mechanical properties and thermal stability. This application is critical in industries where strong bonds are essential for structural integrity.

Gel Inks

In the production of gel inks, aluminum di(isopropoxide)acetoacetic ester chelate enhances the viscosity and stability of the ink formulations. Its addition leads to improved flow characteristics and print quality.

Data Table: Performance Metrics of Gel Inks

| Property | Control Ink | Ink with Aluminum Di(Isopropoxide)Acetoacetic Ester Chelate |

|---|---|---|

| Viscosity (cP) | 250 | 300 |

| Print Quality Score | 7/10 | 9/10 |

| Drying Time (seconds) | 20 | 15 |

Catalysis in Organic Synthesis

The compound is utilized as a catalyst in various organic synthesis reactions, facilitating the formation of complex molecules with high efficiency. Its ability to stabilize reaction intermediates makes it valuable in synthetic chemistry.

Research Findings:

In a comparative study involving multiple catalysts, aluminum di(isopropoxide)acetoacetic ester chelate demonstrated superior catalytic activity in the synthesis of pharmaceutical intermediates, yielding higher purity products with fewer side reactions .

Biological Applications

Mechanism of Action

The mechanism by which aluminum di(isopropoxide)acetoacetic ester chelate exerts its effects involves the formation of stable chelate complexes. These complexes enhance the crosslinking density in resins, leading to improved mechanical properties and durability. The molecular targets include the functional groups in resins that interact with the chelate, facilitating the formation of a robust network .

Comparison with Similar Compounds

Aluminum Di(sec-butoxide)Acetoacetic Ester Chelate (CAS: 24772-51-8)

This compound shares structural similarities but replaces isopropoxide ligands with sec-butoxide groups (C₄H₉O⁻). Key differences include:

| Property | Aluminum Di(isopropoxide) Chelate | Aluminum Di(sec-butoxide) Chelate |

|---|---|---|

| Molecular Formula | C₁₂H₂₃AlO₅ | C₁₄H₂₇AlO₅ |

| Molecular Weight | 274.29 g/mol | 302.34 g/mol |

| Density | 1.05 g/cm³ | 1.03 g/cm³ |

| Flash Point | 35°C | >65°C |

| Applications | Ink gelling agents, catalysis | Industrial-scale alumina synthesis |

| Thermal Stability | Moderate | Higher (due to bulkier ligands) |

The sec-butoxide derivative exhibits enhanced thermal stability and is preferred for synthesizing high-surface-area alumina nanofibers (up to 250 m²/g) in catalytic applications . However, its higher molecular weight and lower water solubility (immiscible) limit its use in aqueous systems compared to the isopropoxide variant .

Aluminum Acetylacetonate (CAS: 13963-57-0)

This compound replaces the acetoacetic ester ligand with acetylacetonate (C₅H₇O₂⁻). Key distinctions:

| Property | Aluminum Di(isopropoxide) Chelate | Aluminum Acetylacetonate |

|---|---|---|

| Ligand Type | Acetoacetic ester + isopropoxide | Acetylacetonate |

| Molecular Formula | C₁₂H₂₃AlO₅ | C₁₅H₂₁AlO₆ |

| Thermal Decomposition | ~225°C | ~250°C |

| Applications | Catalysis, inks | Polymer crosslinking, coatings |

Aluminum acetylacetonate demonstrates superior thermal resistance and is extensively used in polymer chemistry, but it lacks the ester functionality critical for sol-gel processes involving acetoacetic ester chelates .

Chromium(III) Acetylacetonate (CAS: 21679-31-2)

| Property | Aluminum Di(isopropoxide) Chelate | Chromium(III) Acetylacetonate |

|---|---|---|

| Metal Center | Aluminum | Chromium |

| Applications | Catalysis, materials | Magnetic materials, OLEDs |

| Redox Activity | Low | High (Cr³⁺/Cr²⁺ transitions) |

Chromium chelates are redox-active but pose higher toxicity risks compared to aluminum-based compounds .

Biological Activity

Aluminum di(isopropoxide)acetoacetic ester chelate (ADC) is a compound that has garnered attention for its potential biological activities and applications in various scientific fields, particularly in materials science and biochemistry. This article aims to provide a comprehensive overview of the biological activity associated with ADC, supported by data tables, case studies, and detailed research findings.

- Chemical Formula : C₁₂H₂₃AlO₅

- Molecular Weight : 274.3 g/mol

- Density : 1.05 g/cm³

- Boiling Point : 50 °C (122 °F)

These properties are essential for understanding how ADC interacts with biological systems and its potential applications in drug delivery and materials synthesis.

Biological Activity Overview

Aluminum compounds, including ADC, have been studied for their biological interactions, particularly in the context of their use in nanostructured materials and as catalysts in organic reactions. The chelation properties of ADC allow it to form stable complexes with various biomolecules, which can influence its biological activity.

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of aluminum chelates. For instance:

- Case Study : A study demonstrated that ADC exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell walls and interference with metabolic pathways.

2. Cytotoxicity Studies

Research on the cytotoxic effects of ADC on various cell lines has shown promising results:

- Table 1: Cytotoxicity of ADC on Different Cell Lines

These findings indicate that ADC may have selective cytotoxic effects, potentially useful in cancer therapy.

3. Role in Drug Delivery Systems

The ability of ADC to form stable complexes makes it an attractive candidate for drug delivery applications:

- Research Finding : Studies have shown that when ADC is used as a carrier for anticancer drugs, it enhances the solubility and bioavailability of the drugs, leading to improved therapeutic efficacy.

The biological activity of ADC can be attributed to several mechanisms:

- Chelation : The chelation ability allows ADC to bind metal ions and other substrates, which can modulate enzymatic activities.

- Cell Membrane Interaction : ADC's amphiphilic nature facilitates its interaction with cell membranes, potentially leading to increased permeability for therapeutic agents.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that ADC may induce oxidative stress in cells, contributing to its cytotoxic effects.

Applications in Materials Science

In addition to its biological activities, ADC is also utilized in materials science:

- Sol-Gel Processes : ADC is employed in sol-gel processes to synthesize aluminosilicate materials with enhanced properties.

- Fiber Production : Research indicates that fibers produced with ADC exhibit improved mechanical properties and thermal stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.